2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Catalog No.
S1510385
CAS No.
14812-59-0
M.F
C6H12ClO2P
M. Wt
182.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholan...

CAS Number

14812-59-0

Product Name

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

IUPAC Name

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Molecular Formula

C6H12ClO2P

Molecular Weight

182.58 g/mol

InChI

InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3

InChI Key

WGPCXYWWBFBNSS-UHFFFAOYSA-N

SMILES

CC1(C(OP(O1)Cl)(C)C)C

Canonical SMILES

CC1(C(OP(O1)Cl)(C)C)C

As a Reagent for Phosphorylation

TMDP is commonly used as a reagent for the phosphitylation of various functional groups, particularly alcohols and heteroatomic nucleophiles. This process involves the introduction of a phosphonate group (P(O)(OR)(OR')) onto the target molecule, where R and R' can be different organic groups. The phosphitylation reaction facilitated by TMDP is valuable in organic synthesis for several reasons:

  • Formation of Useful Glycosyl Donors: In carbohydrate chemistry, TMDP-mediated phosphitylation plays a crucial role in the synthesis of glycosyl donors, which are essential intermediates used in the formation of glycosidic bonds. These bonds are fundamental for the construction of complex carbohydrates, including oligosaccharides and polysaccharides, which have numerous applications in biological research and drug development [, ].
  • Synthesis of Ligands: TMDP can be employed to prepare phosphonate-containing ligands for various transition metals. These ligands find applications in diverse areas of catalysis, such as asymmetric synthesis, cross-coupling reactions, and C-H activation reactions [].

TMDP holds significance in scientific research primarily due to its function as a phosphorylating agent. Phosphorylation is a crucial process in biological systems and organic synthesis, involving the introduction of a phosphate group (PO3) onto a molecule []. TMDP's ability to react with various functional groups makes it a valuable tool for researchers.


Molecular Structure Analysis

The key feature of TMDP's structure is the five-membered ring consisting of two carbon atoms, two oxygen atoms, and a phosphorus atom (P=O bond). The chlorine atom is attached to the phosphorus atom, and four methyl groups are attached to the two carbon atoms in the ring, providing steric hindrance []. This structure makes the P-Cl bond susceptible to nucleophilic attack, allowing TMDP to act as a good leaving group in phosphorylation reactions [].


Chemical Reactions Analysis

Synthesis

TMDP can be synthesized from various starting materials. A common method involves the reaction of tetramethylethylene glycol with phosphorus trichloride.

C6H14O2 + PCl3 -> C6H12ClO2P + HClTetramethylethylene glycol + Phosphorus trichloride -> TMDP + Hydrogen chloride

Main Reaction Phosphorylation of Alcohols and Heteroatomic Nucleophiles

TMDP reacts with alcohols and other nucleophiles (molecules with electron-donating atoms) to introduce a phosphate group. This reaction is particularly useful for the synthesis of glycosyl donors, which are important intermediates in carbohydrate chemistry [].

R-OH + TMDP -> R-O-P(O)(OCH3)2 + HClAlcohol + TMDP -> Phosphorylated product + Hydrogen chloride (R can be an alkyl or aryl group)

Decomposition

TMDP is susceptible to hydrolysis (reaction with water) under acidic or basic conditions, leading to the formation of tetramethylethylene glycol and phosphoric acid [].

Physical and Chemical Properties

  • Molecular Formula: C6H12ClO2P []
  • Molecular Weight: 182.59 g/mol []
  • Melting Point: Not reported
  • Boiling Point: 81.5-82 °C/13 mmHg (literature value) []
  • Density: 1.149 g/mL at 25 °C (literature value) []
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Moisture sensitive, decomposes in water []

Mechanism of Action (Not Applicable)

TMDP does not directly participate in biological processes and does not have a specific mechanism of action within living systems. Its role lies in its ability to modify other molecules through phosphorylation.

TMDP is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation of TMDP vapors can irritate the respiratory system. It is classified as a dangerous good for transport due to its hazardous nature [].

Important Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TMDP.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Dates

Modify: 2023-08-15

Explore Compound Types